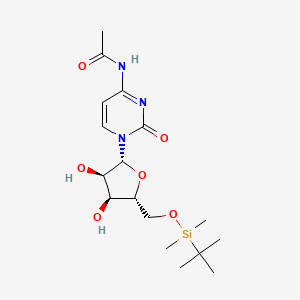

2'-TBDMS-Ac-rC

Description

Context of Ribonucleic Acid (RNA) Chemical Synthesis

The chemical synthesis of RNA is a more complex endeavor than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar. This additional reactive site must be protected during the synthesis to prevent isomerization and degradation of the growing RNA chain. The phosphoramidite (B1245037) method, originally developed for DNA synthesis, has been adapted for RNA, but the need for a robust 2'-hydroxyl protecting group remains a central challenge. researchgate.net The process involves a cycle of four main steps: deprotection of the 5'-hydroxyl group, coupling of the next phosphoramidite building block, capping of unreacted 5'-hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester linkage. The choice of protecting groups is critical for the efficiency and fidelity of this cyclical process. researchgate.net

Significance as a Protected Ribonucleoside Building Block

2'-TBDMS-Ac-rC, particularly in its phosphoramidite form, is a fundamental building block in the TBDMS-based strategy for RNA synthesis. The TBDMS group at the 2'-position is stable to the acidic conditions used to remove the 5'-DMT group in each cycle of the synthesis. glenresearch.com The acetyl group protecting the exocyclic amine of cytosine is labile and can be removed under basic conditions during the final deprotection steps. biosearchtech.com The significance of this compound lies in its role as a reliable and well-established reagent that enables the incorporation of cytidine (B196190) residues into synthetic RNA oligonucleotides. sigmaaldrich.com While newer protecting group strategies have emerged, the TBDMS approach has been a workhorse in the field for many years and continues to be widely used, especially for the synthesis of shorter RNA sequences. glenresearch.comphenomenex.com

Historical Development of Protecting Group Strategies in RNA Synthesis

The journey to efficient RNA synthesis has been marked by the continuous evolution of protecting group strategies. Early efforts were hampered by the lack of a suitable protecting group for the 2'-hydroxyl group. The introduction of the tert-butyldimethylsilyl (TBDMS) group by Ogilvie and coworkers was a major breakthrough, as it provided the necessary stability during synthesis and could be removed with fluoride (B91410) ions at the end of the process. glenresearch.com This made the automated solid-phase synthesis of RNA a more routine and reliable procedure. glenresearch.com

However, the TBDMS group is not without its drawbacks. Its steric bulk can lead to lower coupling efficiencies, especially when synthesizing longer RNA molecules, and it can be prone to migration from the 2'- to the 3'-position under certain conditions, leading to the formation of non-natural 2'-5' phosphodiester linkages. massbio.orgphenomenex.com These limitations spurred the development of alternative 2'-hydroxyl protecting groups.

Notable successors to TBDMS include the triisopropylsilyloxymethyl (TOM) group and the 2'-O-bis(2-acetoxyethoxy)methyl (ACE) orthoester group. massbio.orgglenresearch.com The TOM group offers reduced steric hindrance, leading to higher coupling efficiencies and is less prone to migration. massbio.orgnih.gov The ACE strategy provides the advantage of being able to purify the full-length RNA with the 2'-protecting groups still attached, which protects the RNA from degradation by RNases. glenresearch.comatdbio.com Despite these advancements, the TBDMS-based chemistry, utilizing building blocks like this compound, remains a relevant and widely practiced method in many research and production settings. shigematsu-bio.com

Interactive Data Tables

Chemical Properties of this compound and its Phosphoramidite Derivative

| Property | This compound (Nucleoside) | DMT-2'O-TBDMS-rC(ac) Phosphoramidite |

| CAS Number | 121058-85-3 sigmaaldrich.com | 121058-88-6 massbio.orgsigmaaldrich.com |

| Molecular Formula | C38H47N3O8Si sigmaaldrich.com | C47H64N5O9PSi massbio.orgsigmaaldrich.com |

| Molecular Weight | 701.88 g/mol sigmaaldrich.com | 902.10 g/mol massbio.orgsigmaaldrich.com |

| Appearance | White to off-white solid | White to off-white powder sigmaaldrich.com |

| Purity (typical) | - | ≥99% (HPLC and 31P-NMR) sigmaaldrich.com |

| Storage Conditions | 4°C, protect from light | -20°C sigmaaldrich.com |

Comparison of 2'-Hydroxyl Protecting Groups in RNA Synthesis

| Protecting Group | Key Advantages | Key Disadvantages |

| TBDMS | Well-established chemistry; stable to acid. glenresearch.com | Steric hindrance can lower coupling efficiency; potential for 2'-3' migration. massbio.orgphenomenex.com |

| TOM | Lower steric hindrance than TBDMS, leading to higher coupling yields; stable to base, preventing migration. massbio.orgnih.gov | Requires specific deprotection conditions. |

| ACE | Allows for purification of 2'-protected RNA, preventing RNase degradation; fast coupling rates. glenresearch.comatdbio.comhorizondiscovery.com | Requires a different 5'-protecting group (silyl ether) and specialized synthesis cycles. glenresearch.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O6Si/c1-10(21)18-12-7-8-20(16(24)19-12)15-14(23)13(22)11(26-15)9-25-27(5,6)17(2,3)4/h7-8,11,13-15,22-23H,9H2,1-6H3,(H,18,19,21,24)/t11-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZROKQICURVJD-NMFUWQPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO[Si](C)(C)C(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of 2 Tbdms Ac Rc in Oligoribonucleotide Synthesis Via the Phosphoramidite Method

Automated Solid-Phase Synthesis Protocols

The synthesis of oligoribonucleotides using 2'-TBDMS-Ac-rC is typically performed on an automated synthesizer, which allows for the precise and repetitive cycling of the chemical reactions required for chain elongation. umich.edu The process begins with a solid support, commonly controlled-pore glass (CPG) or polystyrene, to which the first nucleoside is attached. nih.govkulturkaufhaus.de The synthesis cycle for each nucleotide addition, including this compound, consists of four main steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758), to expose the 5'-hydroxyl group for the next coupling reaction. umich.edunih.gov

Coupling: The this compound phosphoramidite (B1245037) is activated and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. fujifilm.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. nih.govfujifilm.com

This cycle is repeated until the desired oligoribonucleotide sequence is assembled. umich.edu The efficiency of each cycle is critical, with average coupling yields typically in the range of 97.5-99%. oup.com

Table 1: Standard Automated Synthesis Cycle Parameters

| Step | Reagent/Solvent | Typical Time | Purpose |

|---|---|---|---|

| Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 60-90 seconds | Removes the 5'-DMTr protecting group. |

| Coupling | This compound Phosphoramidite + Activator in Acetonitrile (B52724) | 3-15 minutes | Forms the internucleotide linkage. |

| Capping | Acetic Anhydride (B1165640)/Lutidine/THF and N-Methylimidazole/THF | 30-60 seconds | Blocks unreacted 5'-hydroxyl groups. |

| Oxidation | Iodine/Water/Pyridine (B92270)/THF | 30-60 seconds | Oxidizes the phosphite triester to a phosphate triester. |

| Wash | Acetonitrile | Varies | Removes excess reagents and byproducts. |

Coupling Reaction Parameters and Optimization

The coupling step is one of the most critical stages in oligoribonucleotide synthesis, and its efficiency is influenced by several factors, including the choice of activating reagent and the inherent steric hindrance of the 2'-TBDMS group.

Role of Activating Reagents (e.g., ETT, DCI, TET, Activator 42)

The activation of the phosphoramidite is necessary to facilitate its reaction with the 5'-hydroxyl group of the growing chain. While 1H-tetrazole (TET) has been traditionally used, more potent activators are often required for the sterically hindered 2'-TBDMS protected phosphoramidites to achieve high coupling efficiencies in a reasonable timeframe. researchgate.netumich.edu

5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are highly effective activators that significantly enhance the rate of coupling for 2'-TBDMS phosphoramidites. researchgate.netglenresearch.com For instance, the use of ETT can reduce coupling times by half compared to less potent activators. researchgate.net BTT has also been shown to allow for high coupling yields (>99%) with reduced coupling times (3 minutes). nih.govresearchgate.net

4,5-Dicyanoimidazole (DCI) is another powerful activator that is less acidic than ETT, which can be advantageous in minimizing the premature removal of the 5'-DMTr group (detritylation) from the incoming phosphoramidite, a potential side reaction during extended coupling times. umich.eduresearchgate.net

Activator 42 (5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole) is a highly acidic activator that can also be used to promote the coupling of sterically demanding phosphoramidites.

The choice of activator is a balance between reactivity and the potential for side reactions. More acidic activators can lead to faster coupling but may also increase the risk of detritylation of the phosphoramidite monomer before coupling. umich.edu

Table 2: Comparison of Common Activating Reagents

| Activator | pKa | Typical Concentration | Key Advantages |

|---|---|---|---|

| 1H-Tetrazole (TET) | 4.8 | 0.45 M | Standard, cost-effective. |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | 0.25 M | Increased reactivity, reduces coupling times. umich.eduresearchgate.net |

| 5-Benzylthio-1H-tetrazole (BTT) | N/A | 0.25 M | High coupling yields with short coupling times. nih.govresearchgate.net |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.5 M | Less acidic, reduces risk of premature detritylation. umich.edu |

Kinetic Aspects of Coupling Efficiency

The kinetics of the coupling reaction for 2'-TBDMS protected phosphoramidites are significantly slower than those for their 2'-deoxy counterparts due to the steric bulk of the TBDMS group. umich.eduatdbio.com With standard activators like 1H-tetrazole, coupling times of 10-30 minutes may be required to achieve acceptable yields. umich.edu The use of more potent activators like ETT or BTT can accelerate the reaction, allowing for coupling times to be reduced to as little as 3-6 minutes while maintaining high coupling efficiencies. glenresearch.com The concentration of both the phosphoramidite and the activator also plays a crucial role in the reaction kinetics. A higher concentration generally leads to a faster reaction rate. nih.gov

Strategies for Mitigating Steric Hindrance Effects During Coupling

The steric hindrance posed by the 2'-TBDMS group is a primary challenge in RNA synthesis. atdbio.com Several strategies have been developed to overcome this issue:

Use of Potent Activators: As discussed, activators like ETT, BTT, and DCI are more effective at promoting the coupling of sterically hindered phosphoramidites. researchgate.net

Extended Coupling Times: Increasing the duration of the coupling step allows more time for the reaction to proceed to completion. oup.com However, this must be balanced against the potential for side reactions.

Increased Reagent Concentration: Using a higher concentration of the phosphoramidite and activator can help to drive the reaction forward. nih.gov

Alternative 2'-Protecting Groups: While this article focuses on 2'-TBDMS, it is worth noting that other protecting groups with less steric bulk, such as the 2'-O-triisopropylsilyloxymethyl (TOM) group, have been developed to improve coupling efficiency. atdbio.comglenresearch.com

Capping Procedures in Synthesis Cycles

Following the coupling step, a capping procedure is employed to permanently block any 5'-hydroxyl groups that failed to react. kulturkaufhaus.defujifilm.com This is essential to prevent the formation of oligonucleotides with missing nucleotides (n-1 sequences), which can be difficult to separate from the full-length product. The capping process typically involves a two-step reaction. Capping reagent A, often a mixture of acetic anhydride and 2,6-lutidine in tetrahydrofuran (B95107) (THF), acylates the unreacted 5'-hydroxyl groups. Capping reagent B, which can be N-methylimidazole in THF, catalyzes this reaction. umich.edu A second capping step may be performed after the oxidation step to remove any iodine that may have been occluded. kulturkaufhaus.de

Oxidation Processes in Inter-nucleotide Linkage Formation

The coupling reaction results in the formation of a phosphite triester linkage, which is unstable under the acidic conditions of the subsequent detritylation step. nih.govfujifilm.com Therefore, it is necessary to oxidize the phosphite triester to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in the presence of water and a weak base, such as pyridine or lutidine, in THF. umich.edunih.gov The oxidation step is generally rapid and highly efficient. For the synthesis of modified oligonucleotides, such as phosphorothioates, alternative sulfurizing agents can be used in place of the oxidizing solution. nih.gov

Detritylation and Monitoring of Synthesis Progression

The successful stepwise synthesis of oligoribonucleotides via the phosphoramidite method hinges on the quantitative removal of the 5'-hydroxyl protecting group from the growing oligonucleotide chain in each cycle. In the context of using this compound, this crucial step is known as detritylation, which involves the acid-catalyzed cleavage of the dimethoxytrityl (DMT) group. The efficiency of this deprotection step is paramount, as incomplete removal of the DMT group will prevent the subsequent coupling reaction, leading to the formation of truncated sequences known as (n-1) shortmers. The systematic monitoring of this step provides a real-time assessment of the synthesis efficiency.

The detritylation reaction is typically carried out by treating the solid-supported oligonucleotide with a solution of a haloacetic acid, most commonly dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in an anhydrous non-polar solvent such as dichloromethane (DCM) or toluene. youdobio.comglenresearch.comatdbio.com The concentration of the acid is a critical parameter that is optimized to ensure rapid and complete detritylation while minimizing potential side reactions, such as depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues. glenresearch.com For RNA synthesis, where the coupling reactions are generally slower than in DNA synthesis, ensuring complete detritylation is especially important. atdbio.com

A key advantage of employing the DMT group is the ability to monitor the synthesis progression in real-time through a colorimetric method known as the trityl assay. nih.govthermofisher.com The DMT cation (DMT+) released upon acid treatment has a characteristic bright orange color and a strong absorbance in the visible spectrum, with a maximum wavelength (λmax) typically around 495-498 nm. atdbio.com By measuring the absorbance of the DMT+ cation in the acidic effluent from the synthesis column after each detritylation step, the stepwise coupling efficiency can be calculated. biofabresearch.commetabion.com

The stepwise coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that have successfully reacted with the incoming phosphoramidite monomer in a given coupling step. A high stepwise coupling efficiency, ideally above 98-99%, is essential for the synthesis of long and high-purity oligonucleotides. biofabresearch.comresearchgate.net The trityl assay provides an immediate and quantitative assessment of the performance of each coupling step, allowing for the early detection of any issues with the synthesis chemistry, reagents, or instrument. thermofisher.com

The following interactive data table summarizes common detritylation reagents and their typical concentrations used in oligoribonucleotide synthesis.

| Acid | Solvent | Concentration (v/v) | Key Features |

| Dichloroacetic Acid (DCA) | Toluene | 3% - 10% | Commonly used for routine synthesis; slower but gentler than TCA, reducing the risk of depurination. youdobio.comglenresearch.com |

| Dichloroacetic Acid (DCA) | Dichloromethane (DCM) | 3% | Offers mild and controlled detritylation, suitable for sensitive workflows. youdobio.com |

| Trichloroacetic Acid (TCA) | Dichloromethane (DCM) | 3% | Provides rapid detritylation; however, its stronger acidity can increase the risk of depurination with prolonged exposure. glenresearch.comatdbio.com |

The progress of the synthesis is meticulously monitored using the trityl assay. The key parameters for this monitoring are detailed in the interactive table below.

| Parameter | Value/Range | Significance |

| Analyte | Dimethoxytrityl (DMT) cation | Released from the 5'-end of the growing oligonucleotide chain during the detritylation step. thermofisher.com |

| Wavelength of Max. Absorbance (λmax) | 495 - 498 nm | The characteristic absorbance peak of the DMT cation used for quantification. atdbio.com |

| Typical Stepwise Coupling Efficiency | > 98% | A high and consistent coupling efficiency is critical for obtaining a high yield of the full-length oligonucleotide. biofabresearch.comresearchgate.net |

| Overall Yield Calculation | (Stepwise Efficiency)^ (n-1) where n = number of bases | The cumulative effect of stepwise efficiencies on the final yield of the desired full-length product. biofabresearch.com |

By carefully controlling the detritylation step and continuously monitoring the synthesis progression via the trityl assay, researchers can ensure the efficient and high-fidelity synthesis of oligoribonucleotides incorporating this compound.

Deprotection Strategies in Oligoribonucleotide Synthesis Utilizing 2 Tbdms Ac Rc Derived Constructs

Nucleobase and Phosphate (B84403) Protecting Group Removal

The initial deprotection phase targets the protecting groups on the nucleobases and the phosphate backbone. google.com For constructs derived from 2'-TBDMS-Ac-rC, the acetyl (Ac) group on the cytosine base and the 2-cyanoethyl groups on the phosphate backbone must be efficiently removed. google.comatdbio.com This is typically achieved under basic conditions, which also facilitate the cleavage of the synthesized oligonucleotide from the solid support. wikipedia.org

Historically, concentrated aqueous ammonium (B1175870) hydroxide (B78521) has been a standard reagent for removing base and phosphate protecting groups. google.com This process typically involves heating the solid support-bound oligonucleotide in an ammonium hydroxide solution. rsc.org However, prolonged exposure to these conditions, often requiring elevated temperatures (e.g., 55°C) for several hours, can lead to the premature loss of the 2'-TBDMS group. glenresearch.comglenresearch.com This premature desilylation can result in phosphodiester bond cleavage and degradation of the RNA chain. biosearchtech.com

To mitigate this, alternative and faster deprotection methods have been developed. Aqueous methylamine (B109427) (CH₃NH₂) has emerged as a potent reagent that significantly reduces deprotection times. mdpi.com Treatment with 40% aqueous methylamine can effectively remove nucleobase and phosphate protecting groups at room temperature in a much shorter timeframe compared to traditional ammonium hydroxide methods. mdpi.com

A widely adopted and highly effective method involves the use of a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine, commonly known as AMA. glenresearch.comempbiotech.com This 1:1 (v/v) solution offers a synergistic effect, providing rapid and clean deprotection. glenresearch.com The use of AMA can reduce the deprotection time to as little as 10 minutes at 65°C. biosearchtech.comglenresearch.com

The methylamine component in AMA is particularly effective at removing the acyl protecting groups from the nucleobases. glenresearch.com Crucially, for cytidine (B196190) residues, the use of an acetyl (Ac) protecting group, as in this compound, is mandatory when using AMA. glenresearch.comglenresearch.com This is because the more traditional benzoyl (Bz) protecting group on cytosine can undergo transamination with methylamine, leading to the formation of an undesirable N4-methyl-cytosine byproduct. biosearchtech.comglenresearch.com The acetyl group on Ac-rC is rapidly hydrolyzed without this side reaction. glenresearch.com

Furthermore, AMA is more gentle on the 2'-O-TBDMS group compared to ammonium hydroxide alone, minimizing premature desilylation and subsequent RNA degradation. glenresearch.com It also acts as a scavenger for acrylonitrile (B1666552), a reactive byproduct formed during the removal of the 2-cyanoethyl phosphate protecting groups, thereby preventing potential alkylation of the nucleobases. glenresearch.com

| Reagent | Typical Conditions | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| Ammonium Hydroxide | 55°C, several hours to overnight glenresearch.comrsc.org | Standard, well-established method google.com | Risk of premature 2'-TBDMS removal and RNA degradation biosearchtech.comglenresearch.com |

| Aqueous Methylamine | Room temperature, ~2 hours mdpi.com | Faster than ammonium hydroxide, milder conditions mdpi.com | - |

| AMA (Ammonium Hydroxide/Methylamine) | 65°C, 10 minutes biosearchtech.comglenresearch.com | Very fast, clean deprotection, minimizes 2'-TBDMS loss, scavenges acrylonitrile glenresearch.com | Requires acetyl-protected cytosine (Ac-rC) to avoid transamination glenresearch.comglenresearch.com |

Addressing Challenges in Deprotection Processes

The deprotection of oligoribonucleotides synthesized using this compound and related monomers is a process fraught with potential challenges that can impact the yield and purity of the final product. A primary challenge is the premature removal of the 2'-O-TBDMS protecting group during the initial basic deprotection step intended for the nucleobases and phosphates. biosearchtech.comglenresearch.com This can lead to cleavage of the phosphodiester backbone, a significant issue that has been largely mitigated by the adoption of faster deprotection protocols using AMA. glenresearch.com

Another challenge lies in achieving complete deprotection. Incomplete removal of any protecting group—be it the acetyl group on cytosine, the cyanoethyl groups on the phosphates, or the TBDMS group on the 2'-hydroxyl—results in a heterogeneous mixture of product-related impurities that can be difficult to separate from the desired full-length oligonucleotide. The choice of deprotection reagents and the optimization of reaction conditions are therefore critical to drive the reactions to completion. chemicalbook.com

Finally, the stability of the RNA molecule itself under the various deprotection conditions is a constant concern. The presence of the 2'-hydroxyl group makes RNA susceptible to base-catalyzed hydrolysis. umich.edu Therefore, deprotection strategies must balance the need for potent reagents to efficiently remove stable protecting groups with the necessity of preserving the integrity of the RNA chain. The evolution from harsh, prolonged treatments with ammonium hydroxide to rapid, two-step protocols involving AMA and TEA·3HF represents a significant advancement in addressing these challenges, enabling the reliable synthesis of high-quality RNA. glenresearch.comumich.edu

Strategies for Minimizing 2'→3' Isomerization

During the synthesis and deprotection of oligoribonucleotides, the migration of the phosphodiester linkage from the natural 3'-5' position to an unnatural 2'-5' position can occur, a process known as isomerization. umich.edu This is particularly a concern when the 2'-hydroxyl group is exposed. While the 2'-TBDMS group provides protection, its potential migration to the 3'-position, a biosearchtech.comumich.edu-anionic migration known as the Brook rearrangement, can also lead to complications. organic-chemistry.orgslideshare.net This rearrangement is driven by the formation of a more stable silicon-oxygen bond. organic-chemistry.org

Strategies to minimize this isomerization include:

Controlled Deprotection Conditions: The choice of fluoride (B91410) source for TBDMS removal is critical. Triethylamine (B128534) trihydrofluoride (TEA·3HF) has been shown to be a superior reagent to tetrabutylammonium (B224687) fluoride (TBAF). umich.edu TEA·3HF, often used in solvents like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF), promotes efficient desilylation while minimizing isomerization. umich.educhemie-brunschwig.ch

Orthogonal Protection Schemes: The use of protecting groups that are completely orthogonal to the 2'-TBDMS group, such as the 2'-O-Triisopropylsilyloxymethyl (TOM) group, can prevent 2' to 3' migration during basic deprotection steps. glenresearch.com Similarly, the 2'-O-thiomorpholine-carbothioate (TC) group is stable under conditions that might promote isomerization of silyl (B83357) ethers. nih.gov

Selective Phosphate Deprotection: One strategy involves the selective removal of the 2-cyanoethyl protecting groups from the phosphate backbone before the removal of the 2'-O-TBDMS group. This can be achieved using a non-nucleophilic strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA). This approach helps to mitigate the possibility of 2' to 3' isomerization of the phosphotriester group. nih.gov

| Strategy | Reagent/Condition | Mechanism/Rationale |

| Optimized Fluoride Reagent | Triethylamine trihydrofluoride (TEA·3HF) | Provides efficient and clean desilylation with reduced risk of isomerization compared to TBAF. umich.edu |

| Orthogonal Protecting Groups | 2'-O-TOM or 2'-O-TC | These groups are stable under basic conditions, preventing the formation of a free 2'-hydroxyl that could lead to isomerization. nih.govglenresearch.com |

| Selective Phosphate Deprotection | DBU/BSA | Removes the cyanoethyl groups from the phosphate backbone first, reducing the likelihood of phosphotriester migration during subsequent steps. nih.gov |

Development of Expedited and One-Pot Deprotection Protocols

Traditional deprotection protocols for RNA synthesized with 2'-TBDMS chemistry involve multiple steps, including base deprotection, cleavage from the solid support, and a separate step for silyl group removal, making the process time-consuming. chemie-brunschwig.ch To address this, significant research has focused on developing expedited and "one-pot" deprotection protocols.

Key developments include:

One-Pot Anhydrous Methylamine and TEA·3HF: A further advancement is the use of anhydrous ethanolic methylamine followed by the addition of neat TEA·3HF in a "one-pot" reaction. umich.edugoogle.com This protocol can reduce the total deprotection time to as little as 45 minutes, eliminating time-consuming evaporation steps and enabling high-throughput production. umich.edu It has been noted that this one-pot procedure allows for complete deprotection in under 2 hours without evidence of 2'→3' migration. googleapis.com

AMA and Fluoride Reagents: The use of AMA (a 1:1 mixture of aqueous ammonium hydroxide and methylamine) in conjunction with fast-deprotecting phosphoramidites allows for rapid removal of base protecting groups. biosearchtech.com This can be integrated into streamlined protocols where the subsequent desilylation with a fluoride reagent like TEA·3HF can be performed efficiently.

| Protocol | Reagents | Key Advantages | Deprotection Time |

| Two-Step Aqueous Methylamine | 1. 40% aqueous methylamine2. TEA·3HF/NMP/TEA | Faster than traditional NH4OH/EtOH; alleviates premature desilylation. umich.edu | 10 min at 65°C (step 1) + 90 min at 65°C (step 2) |

| One-Pot Anhydrous Methylamine | 1. Anhydrous ethanolic methylamine2. Neat TEA·3HF | Eliminates evaporation steps, significantly reduces overall time, suitable for high-throughput synthesis. umich.edu | ~45 minutes |

| AMA with Fast Deprotecting Amidites | 1. AMA (Ammonium hydroxide/methylamine 1:1)2. Fluoride source (e.g., TEA·3HF) | Very rapid nucleobase deprotection. biosearchtech.com | 10 minutes at 65°C (step 1) |

Comparative Analysis of 2 Hydroxyl Protecting Groups in Rna Synthesis Utilizing Phosphoramidite Chemistry

Comparison with Triisopropylsilyloxymethyl (TOM) Chemistry

The 2'-O-Triisopropylsilyloxymethyl (TOM) protecting group was developed as an alternative to the TBDMS group to address some of its limitations. atdbio.comglenresearch.com A key distinction lies in the introduction of an oxymethyl spacer between the 2'-oxygen and the bulky silyl (B83357) group in TOM-protected monomers. atdbio.comglenresearch.com This spacer effectively distances the sterically demanding triisopropylsilyl group from the reactive phosphoramidite (B1245037) center, reducing steric hindrance during the coupling step. atdbio.comglenresearch.comglenresearch.com

Key Research Findings:

Coupling Efficiency and Time: TOM-protected phosphoramidites generally exhibit higher coupling efficiencies and require shorter coupling times compared to their TBDMS counterparts. glenresearch.comumich.edumdpi.com Studies have shown that TOM monomers can achieve over 99% coupling efficiency with a coupling time of just 2.5 minutes, a significant improvement over the longer times needed for TBDMS. umich.edu For the synthesis of a 100-mer oligonucleotide, it has been extrapolated that TOM chemistry can yield a crude purity of 33%, compared to 27% with TBDMS. glenresearch.com

Migration and Stability: A notable advantage of the TOM group is its inability to migrate from the 2'- to the 3'-hydroxyl position under the basic conditions used during synthesis. glenresearch.comglenresearch.com This migration is a known issue with the TBDMS group and can lead to the formation of non-biological 2'-5' phosphodiester linkages. glenresearch.commdpi.comglenresearch.com

Synthesis of Long Oligonucleotides: The combination of higher coupling efficiency and prevention of isomeric linkages makes TOM chemistry particularly well-suited for the synthesis of long RNA oligonucleotides. atdbio.comglenresearch.comglenresearch.com

| Feature | 2'-TBDMS | 2'-TOM |

| Structure | Direct silyl ether linkage | Silyl group attached via an oxymethyl spacer atdbio.comglenresearch.com |

| Coupling Efficiency | Lower, impacted by steric hindrance atdbio.comglenresearch.comglenresearch.com | Higher, due to reduced steric hindrance glenresearch.comumich.edumdpi.com |

| Coupling Time | Longer (up to 6 minutes or more) researchgate.neteurofins.com | Shorter (e.g., 2.5 minutes) umich.edu |

| 2' to 3' Migration | Prone to migration, leading to 2'-5' linkages glenresearch.commdpi.com | Migration is prevented by the acetal-like structure atdbio.comglenresearch.comglenresearch.com |

| Suitability for Long RNA | Less suitable due to cumulative inefficiencies technologynetworks.com | More suitable, higher fidelity for long sequences glenresearch.comglenresearch.comglenresearch.com |

Evaluation against 2'-Acetoxy Ethyl Orthoester (2'-ACE) Chemistry

The 2'-Acetoxy Ethyl Orthoester (ACE) protecting group represents a significant departure from the silyl-based protection strategies. glenresearch.com ACE chemistry utilizes a different orthogonal protection scheme, often involving a 5'-silyl ether instead of the traditional 5'-dimethoxytrityl (DMT) group. atdbio.comhorizondiscovery.com This allows for the removal of the 5'-protecting group under neutral conditions using fluoride (B91410), which is compatible with the acid-labile 2'-ACE group. atdbio.com

Key Research Findings:

Deprotection Conditions: A major advantage of ACE chemistry is the mild deprotection conditions. glenresearch.comhorizondiscovery.com The ACE group is removed under weakly acidic conditions (pH 3.8) after an initial basic deacylation step, which minimizes the risk of RNA degradation. atdbio.com

Coupling and Purity: 2'-ACE chemistry is reported to have faster coupling rates and result in higher purity of the final RNA product compared to TBDMS-based methods. technologynetworks.comhorizondiscovery.comresearchgate.net

Orthogonality: The orthogonal nature of the 5'-silyl and 2'-ACE protecting groups provides a robust system for RNA synthesis. atdbio.com However, it necessitates changes to the standard synthesis cycle and reagents. glenresearch.com

| Feature | 2'-TBDMS | 2'-ACE |

| Protecting Group Type | Silyl ether | Orthoester atdbio.com |

| 5'-Protecting Group | Typically DMT | Typically a silyl ether atdbio.comhorizondiscovery.com |

| 2'-Deprotection | Fluoride-based (e.g., TBAF) umich.edu | Mildly acidic conditions atdbio.com |

| Coupling Efficiency | Good, but can be slow researchgate.net | Reported to be very high technologynetworks.comhorizondiscovery.com |

| Purity of Final Product | Generally good, but can be variable nih.gov | Reported to be superior technologynetworks.comhorizondiscovery.com |

| Compatibility with Standard Synthesis | High | Requires modified cycles and reagents glenresearch.com |

Orthogonal Protecting Group Strategies (e.g., 2'-O-tert-Butyldithiomethyl (DTM))

An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. This is highly desirable in complex oligonucleotide synthesis, especially when site-specific modifications are required. researchgate.netnih.gov The 2'-O-tert-butyldithiomethyl (DTM) group is an example of a protecting group that is orthogonal to the standard acid- and base-labile groups used in phosphoramidite chemistry. researchgate.netdiva-portal.org

Key Research Findings:

Orthogonal Deprotection: The DTM group is cleaved under mild, reductive conditions, typically using a thiol-containing reagent. researchgate.net This deprotection method is orthogonal to the acidic removal of the 5'-DMT group and the basic cleavage of base and phosphate (B84403) protecting groups. researchgate.netdiva-portal.org

Compatibility: DTM is compatible with standard DNA synthesis procedures, meaning no significant alterations to the synthesis cycle are necessary. diva-portal.org

Purity and Yield: The use of DTM allows for the synthesis of high-quality RNA with good yields, comparable to that of synthetic DNA. researchgate.netdiva-portal.org The ability to use trityl-on purification methods is also a significant advantage. diva-portal.org

Combined Strategies: The orthogonality of TBDMS (fluoride-labile) and other groups like the base-labile 2'-O-thiomorpholine-carbothioate (TC) can be exploited for post-synthetic modifications of RNA on the solid support. nih.gov This allows for the selective deprotection of a TBDMS-protected nucleotide for further functionalization. nih.gov

Influence of Protecting Group Steric Bulk on Oligonucleotide Synthesis Efficiency

The steric bulk of the 2'-hydroxyl protecting group is a critical factor that directly influences the efficiency of the coupling reaction in oligonucleotide synthesis. atdbio.comnumberanalytics.com A bulky protecting group can sterically hinder the approach of the incoming phosphoramidite monomer to the 5'-hydroxyl of the growing oligonucleotide chain, leading to lower coupling yields and longer required reaction times. atdbio.comglenresearch.comnumberanalytics.com

Key Research Findings:

TBDMS vs. TOM: The TBDMS group is considered sterically bulky, which contributes to the need for longer coupling times in RNA synthesis compared to DNA synthesis. atdbio.comresearchgate.net The TOM group, with its oxymethyl spacer, was specifically designed to mitigate this steric hindrance, resulting in more efficient coupling. atdbio.comglenresearch.comglenresearch.comglenresearch.com

Other Less Bulky Groups: The development of other protecting groups like 2-cyanoethoxymethyl (CEM) has also focused on reducing steric hindrance to achieve high coupling yields. oup.comresearchgate.net

| Protecting Group | Relative Steric Bulk | Impact on Coupling Efficiency |

| 2'-TBDMS | High atdbio.comnumberanalytics.com | Reduced efficiency, requires longer coupling times atdbio.comresearchgate.net |

| 2'-TOM | Lower (due to spacer) atdbio.comglenresearch.comglenresearch.com | Higher efficiency, shorter coupling times glenresearch.comumich.edu |

| 2'-ACE | Bulky, but offset by other factors acs.org | High efficiency reported, fast coupling technologynetworks.comhorizondiscovery.com |

| 2'-DTM | Moderate | Allows for fast and high-yield synthesis researchgate.net |

Advanced Research Applications of 2 Tbdms Ac Rc in Biomolecular Construction

Methodologies for the Synthesis of Long Oligoribonucleotides

The chemical synthesis of oligoribonucleotides relies heavily on solid-phase phosphoramidite (B1245037) chemistry, a method analogous to DNA synthesis sigmaaldrich.comatdbio.comshigematsu-bio.com. 2'-O-TBDMS-protected phosphoramidites, including 2'-TBDMS-Ac-rC phosphoramidite, are standard reagents in this approach libpubmedia.co.ukglenresearch.comumich.edu. The synthesis cycle involves sequential coupling of activated phosphoramidites to a growing oligonucleotide chain anchored to a solid support atdbio.comshigematsu-bio.comumich.edu.

While the TBDMS protecting group is widely accepted and utilized for RNA synthesis, including the generation of long oligoribonucleotides, it can be associated with relatively longer coupling times and potentially lower coupling yields compared to methods employing less bulky protecting groups atdbio.comsigmaaldrich.comnih.gov. However, advancements in activators and synthesis conditions have contributed to improving efficiency sigmaaldrich.comatdbio.com. The TBDMS method has been successfully applied to synthesize oligoribonucleotides of considerable lengths, with some reports indicating the technical feasibility of synthesizing sequences up to 96 nucleotides rsc.org.

The quality of the phosphoramidite monomers, such as this compound phosphoramidite, is critical for efficient synthesis, particularly for longer sequences glenresearch.com. Manufacturers often provide synthesis-tested RNA phosphoramidites with a minimum coupling efficiency, typically 97% or higher glenresearch.com.

Strategies for Incorporation into Branched RNA Architectures

Information specifically detailing strategies for the direct incorporation of this compound into branched RNA architectures within the provided search results is limited. While the general chemical synthesis of branched DNA and DNA/RNA chimeras using solid-phase supports has been explored umich.edu, the precise methodologies utilizing this compound for constructing branched RNA architectures were not explicitly described in the examined literature.

Facilitation of Modified RNA Oligonucleotide Synthesis

2'-TBDMS-protected phosphoramidites are integral to the synthesis of RNA oligonucleotides containing various modifications acs.orgnih.govunivie.ac.at. The solid-phase synthesis approach allows for the site-specific incorporation of modified nucleoside phosphoramidites alongside standard building blocks like this compound phosphoramidite.

Integration of Epitranscriptomic Modifications (e.g., 5-Hydroxymethylcytosine, 5-Formylcytosine)

The synthesis of RNA incorporating epitranscriptomic modifications such as 5-hydroxymethylcytidine (B44077) (5hmrC) and 5-formylcytidine (B110004) (5fC) often utilizes modified phosphoramidites within the standard solid-phase synthesis framework that employs 2'-O-TBDMS protection for the ribose sugar sigmaaldrich.com. While the synthesis of the modified nucleoside phosphoramidites themselves involves specific chemistries, their incorporation into a growing RNA chain relies on the established phosphoramidite method, where this compound serves as the standard cytidine (B196190) building block acs.orgnih.gov. The acetyl protection on the exocyclic amine of cytidine in this compound is compatible with the deprotection strategies used for these modified oligonucleotides sigmaaldrich.com.

Synthetic Approaches for Functionalized RNA Constructs (e.g., Labeled or Conjugated RNA)

This compound is used in the chemical synthesis of RNA sequences that are subsequently functionalized, for example, with labels or conjugates shigematsu-bio.comrsc.org. The standard solid-phase synthesis protocol using 2'-O-TBDMS phosphoramidites produces RNA oligonucleotides with a free 5'-hydroxyl group (or a removable protecting group like DMT) and a 3'-end linked to the solid support atdbio.comshigematsu-bio.comumich.edu. These functional handles allow for post-synthetic modification, such as the attachment of fluorescent dyes, biotin, or other molecules to create labeled or conjugated RNA constructs for diverse research applications .

Utilizing this compound in the Production of Research Reagents for Gene Silencing (e.g., RNA Interference)

2'-O-TBDMS-protected RNA phosphoramidites, including DMT-2'O-TBDMS-rC(ac) Phosphoramidite (a form of this compound phosphoramidite), are widely used in the chemical synthesis of small interfering RNAs (siRNAs) for gene silencing applications sigmaaldrich.comhuarenscience.comsigmaaldrich.comrsc.org. The solid-phase synthesis approach allows for the precise control over the sequence and length of the siRNA duplexes sigmaaldrich.comrsc.org. The resulting synthetic siRNAs produced using this methodology are utilized as research reagents to study gene function and for potential therapeutic development sigmaaldrich.comrsc.org. Studies have shown that RNA modified with 2'-TBDMS-rC(Ac) phosphoramidite is compatible with various RNA enzymes and can be used in siRNAs without compromising their function huarenscience.com.

Design and Synthesis of Aptamers and Ribozymes

2'-TBDMS phosphoramidites are employed in the chemical synthesis of RNA aptamers and ribozymes nih.govhuarenscience.com. Aptamers are RNA molecules that can bind to specific targets, while ribozymes are catalytic RNA molecules huarenscience.com. Chemical synthesis provides a versatile route to generate these functional RNA molecules with defined sequences and modifications nih.gov. The use of this compound as a building block allows for the incorporation of cytidine residues within these synthesized aptamers and ribozymes huarenscience.com. Research has indicated that incorporating modifications using 2'-TBDMS-rC(Ac) phosphoramidite has a minimal effect on RNA function and has been used to improve the activity and stability of hammerhead ribozymes and the binding affinity and specificity of RNA aptamers huarenscience.com. Studies investigating the effect of backbone heterogeneity on functional RNAs, such as aptamers and ribozymes, have also utilized 3'- or 2'-TBDMS phosphoramidites in their synthesis nih.gov.

Quality Control and Analytical Methodologies for 2 Tbdms Ac Rc and Its Synthetic Intermediates/products

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for separating the target compound from impurities that may arise during synthesis. These impurities can include stereoisomers, incompletely reacted materials, and by-products from side reactions.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone for assessing the purity of 2'-TBDMS-Ac-rC phosphoramidite (B1245037). bioneer.comsigmaaldrich.com This technique separates compounds based on their hydrophobicity. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Suppliers of high-purity phosphoramidites, such as those intended for therapeutic applications, often guarantee a purity level of ≥99% as determined by RP-HPLC. sigmaaldrich.com The analysis can detect various impurities, including those that could interfere with the efficiency of oligonucleotide synthesis. For instance, manufacturing processes are designed to minimize or eliminate the formation of the 2'-phosphoramidite isomer, which can arise from the migration of the 2'-TBDMS group to the 3'-position. The absence of this and other critical impurities is confirmed by HPLC analysis. thermofisher.com

Detailed HPLC analysis can distinguish the desired product from closely related impurities. thermofisher.com For example, a specific HPLC profile can be established for a high-quality TheraPure® rC phosphoramidite, and this can be compared against a sample spiked with a known impurity, such as the 2' phosphoramidite, to confirm the resolving power of the method. thermofisher.com

The conditions for RP-HPLC can be tailored for optimal separation. A common mobile phase system for oligonucleotide purification involves a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer. biosearchtech.com For retaining the dimethoxytrityl (DMTr) group, which aids in purification, the pH is carefully controlled. biosearchtech.com

Table 1: Representative HPLC Purity Specifications for this compound Phosphoramidite

| Parameter | Specification | Reference |

| HPLC Purity | ≥99.0% | sigmaaldrich.com |

| Single Impurity (reversed-phase HPLC) | ≤0.5% | sigmaaldrich.com |

| M-11 Impurity | ≤0.01% | fishersci.be |

This table is interactive. Click on the headers to sort.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of confidence in both the identity and purity of the compound. sigmaaldrich.comusp.org Time-of-Flight (TOF) mass analyzers are particularly useful as they offer high resolution and mass accuracy, typically better than 20 ppm. lcms.cz

LC-MS is used to confirm that the synthesized this compound conforms to its expected molecular weight. sigmaaldrich.com This technique is also invaluable for identifying unknown impurities by analyzing their mass-to-charge ratio and fragmentation patterns. usp.org For instance, LC-MS can identify impurities such as the DMT-3'-CE-H-phosphonate. usp.org

The combination of LC with TOF-MS allows for the accurate mass determination of the target compound and any related substances, which is a critical component of a comprehensive quality control strategy. lcms.cznih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used to monitor the progress of chemical reactions during the synthesis of this compound and its precursors. rsc.orgoup.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel F254) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. rsc.orgacs.org

TLC is effective for qualitative analysis and can help in determining the optimal reaction time. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used to tentatively identify components of a mixture by comparison with standards. rsc.org

Spectroscopic Methods for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For phosphoramidites like this compound, ³¹P-NMR is particularly crucial for assessing purity. sigmaaldrich.comfishersci.pt The phosphorus atom in the phosphoramidite moiety is chiral, leading to two distinct peaks in the ³¹P-NMR spectrum, corresponding to the two diastereomers, typically appearing around 149 ppm. google.comwikipedia.org

High-purity this compound should exhibit a ³¹P-NMR purity of ≥99%. sigmaaldrich.comfishersci.be The spectrum is also used to detect and quantify phosphorus-containing impurities. For example, P(III) impurities might appear in the 100-169 ppm range, and their levels are strictly controlled. sigmaaldrich.com Other species, such as H-phosphonates, would show signals at different chemical shifts (around 8-10 ppm). wikipedia.org

Table 2: Typical ³¹P-NMR Purity Specifications for this compound Phosphoramidite

| Parameter | Specification | Reference |

| ³¹P NMR Purity | ≥99% | sigmaaldrich.comfishersci.be |

| Sum of non-primary peaks in 140-152 ppm range | ≤0.5% | fishersci.be |

| No single P(III) impurity | >0.3% | fishersci.be |

This table is interactive. Click on the headers to sort.

Ultraviolet/Visible (UV/Vis) spectroscopy is a quantitative technique used to determine the concentration of a substance in solution by measuring its absorbance of light. rna-seqblog.com For compounds containing chromophores, like the DMT group in this compound, UV/Vis spectroscopy provides a straightforward method for identity confirmation. sigmaaldrich.com The DMT group has a characteristic strong absorbance, which can be used to verify its presence. rna-seqblog.com While it is not a primary method for purity assessment of the intact phosphoramidite due to potential interference from impurities with similar chromophores, it is a standard identity test. sigmaaldrich.com

Assessment of Impurity Profiles in Synthetic Building Blocks

The quality of phosphoramidite building blocks is paramount for successful oligonucleotide synthesis. lcms.cz Impurities in these starting materials can be broadly categorized as non-reactive, reactive but non-critical, and reactive and critical. thermofisher.com Reactive and critical impurities are of the greatest concern as they can be incorporated into the oligonucleotide chain and are often difficult to separate from the desired product. thermofisher.com

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct technique for assessing the purity of phosphoramidites by detecting and quantifying phosphorus-containing impurities. usp.orgoxinst.com The phosphoramidite itself, containing a chiral phosphorus (III) center, typically exhibits two diastereomeric peaks in the ³¹P NMR spectrum around 149 ppm. wikipedia.orgmagritek.com

Key phosphorus (III) impurities and their characteristic ³¹P NMR chemical shifts include:

Phosphite (B83602) triesters: These impurities can arise from the reaction of the phosphoramidite with residual alcohol and display peaks in the range of 138–140 ppm. wikipedia.org

H-phosphonates: Resulting from hydrolysis, H-phosphonate impurities are observed at approximately 8 and 10 ppm. wikipedia.org

Other P(III) impurities: A broader range of non-amidite P(III) impurities can be detected between 100 to 169 ppm, excluding the main phosphoramidite peaks. usp.org

The presence of P(V) species, resulting from oxidation, can also be quantified and typically appear in the -25 to 99 ppm range. usp.org High-purity phosphoramidites should exhibit minimal signals in these impurity regions. For instance, some quality standards require the sum of non-primary peaks in the critical 140-152 ppm range to be less than 0.5 mol %, with no single reactive P(III) species exceeding 0.3%. thermofisher.com

Table 1: Typical ³¹P NMR Chemical Shifts for Phosphoramidite and Common Phosphorus Impurities

| Compound Type | Chemical Shift (ppm) | Classification |

|---|---|---|

| Phosphoramidite (diastereomers) | ~149 | P(III) |

| Phosphite Triesters | 138–140 | P(III) Impurity |

| H-phosphonates | 8–10 | P(III) Impurity |

| Other P(III) Impurities | 100–169 (excluding main peak) | P(III) Impurity |

| P(V) Oxidation Products | -25–99 | P(V) Impurity |

A critical impurity specific to RNA synthesis involving 2'-O-protected ribonucleosides like this compound is the corresponding 2'-phosphoramidite isomer. This impurity can form during the phosphitylation step through the migration of the 2'-TBDMS protecting group to the 3'-hydroxyl position. thermofisher.com If this occurs, the now-free 2'-hydroxyl can be phosphitylated, leading to the formation of a 2'-phosphoramidite. thermofisher.com

The incorporation of this 2'-phosphoramidite impurity during synthesis results in the formation of an unnatural 2'-5' internucleotide linkage instead of the native 3'-5' linkage. thermofisher.com Such structural aberrations can significantly alter the properties and function of the resulting RNA oligonucleotide.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for detecting and controlling this isomeric impurity. thermofisher.com Manufacturing processes for high-quality RNA phosphoramidites are designed to minimize or eliminate the formation of the 2'-phosphoramidite. HPLC analysis can confirm the absence of this critical impurity, with methods developed to resolve it from the desired 3'-phosphoramidite. thermofisher.com For example, an HPLC profile of a high-purity rC phosphoramidite would show no detectable peak corresponding to the 2'-isomer, which can be confirmed by spiking the sample with a known amount of the impurity to verify its retention time. thermofisher.com Another class of impurities that can lead to unnatural linkages are branched impurities, which can arise from reactions involving the exocyclic amino groups of nucleobases, particularly on the solid support. glenresearch.comglenresearch.com

Moisture Content Analysis (e.g., Karl Fischer Titration)

The presence of water in the reagents used for oligonucleotide synthesis is highly detrimental. chromatographyonline.com Water can hydrolyze the sensitive phosphoramidite monomers, leading to the formation of H-phosphonates and reducing the coupling efficiency of the synthesis. chromatographyonline.com This ultimately results in a lower yield of the full-length oligonucleotide product. Therefore, stringent control of moisture content is essential. bioneer.comsigmaaldrich.com

Karl Fischer (KF) titration is the standard method for determining the water content in phosphoramidites and the solvents used in synthesis, such as anhydrous acetonitrile. sigmaaldrich.comthieme-connect.comoligofactory.com This technique is highly specific for water and can accurately measure trace amounts. Manufacturers of high-purity phosphoramidites often specify a maximum water content, for example, less than 0.3% or under 40 ppm when dissolved in acetonitrile. thermofisher.combioneer.com To maintain these anhydrous conditions, specialized moisture traps containing desiccants like activated zeolite are often used with solvent and reagent bottles on the synthesizer. empbiotech.comempbiotech.comatomscientific.com While KF titration is the traditional method, it can have drawbacks such as difficulty in detecting very low moisture levels and potential side reactions affecting accuracy. chromatographyonline.com

Process Monitoring Techniques in Automated Synthesis (e.g., Trityl Assay)

Automated solid-phase oligonucleotide synthesis is a cyclical process involving four main steps per nucleotide addition: deblocking, coupling, capping, and oxidation. umich.edu Monitoring the efficiency of each cycle is crucial for ensuring a high yield of the final product.

The trityl assay is a widely used, real-time method for monitoring the stepwise coupling efficiency during automated synthesis. umich.edunih.govthermofisher.com The 5'-hydroxyl group of the nucleoside on the solid support (and subsequently the growing oligonucleotide chain) is protected by a dimethoxytrityl (DMT) group. umich.eduthermofisher.com

The synthesis cycle begins with the removal of this acid-labile DMT group using an acid wash, typically 3% dichloroacetic acid (DCA) in dichloromethane (B109758). umich.edubiosearchtech.com This releases the DMT cation, which has a strong orange color and a distinct absorbance maximum that can be measured spectrophotometrically. umich.eduumich.edu The amount of trityl cation liberated at each deblocking step is directly proportional to the number of successful coupling reactions in the previous cycle. thermofisher.com

By measuring the absorbance of the collected trityl cation solution after each cycle, the stepwise coupling efficiency can be calculated. A consistent trityl absorbance value from cycle to cycle indicates high coupling efficiency (typically >99%). sigmaaldrich.com A sudden drop in absorbance signals a failure in the coupling step, allowing for the synthesis to be interrupted, thus preserving expensive reagents. nih.govumich.edu More advanced systems can use conductivity measurements of the trityl cation to provide immediate, real-time feedback on synthesis performance. nih.gov

Mechanistic and Theoretical Investigations Pertaining to 2 Tbdms Ac Rc Chemistry

Studies on Protecting Group Stability and Reactivity under Synthesis Conditions

The stability and reactivity of the TBDMS and acetyl protecting groups on cytidine (B196190) under the conditions of solid-phase RNA synthesis are critical for successful oligonucleotide elongation. The 2'-O-TBDMS group is designed to be stable throughout the synthesis cycle, which involves steps such as detritylation under acidic conditions, coupling with phosphoramidites, capping of unreacted hydroxyl groups, and oxidation of the phosphite (B83602) linkage honyabio.comatdbio.combiomers.net. However, the TBDMS group is susceptible to cleavage by fluoride (B91410) ions, which is utilized in the final deprotection step to liberate the 2'-hydroxyl group atdbio.comoup.comglenresearch.com.

The N4-acetyl group on cytidine is a labile base protecting group. It is stable during the oligonucleotide coupling cycles but is efficiently removed under basic conditions, typically using concentrated aqueous ammonia (B1221849) or methylamine (B109427) solutions, during the post-synthesis deprotection step atdbio.comoup.comglenresearch.comatdbio.comglenresearch.comchemrxiv.orgbiosearchtech.com. The use of acetyl protection for cytidine has been found to be superior to standard acyl protecting groups in some protocols, requiring incubation in NH4OH/EtOH (3:1) for 4 hours at 65 °C for complete removal oup.com. Acetyl-protected cytidine monomers are compatible with fast deprotection strategies using agents like AMA (aqueous ammonium (B1175870) hydroxide (B78521)/methylamine 1:1), allowing for deprotection in as little as 10 minutes at 65°C atdbio.combiosearchtech.com.

Despite their intended stability profiles, both protecting groups can exhibit undesired reactivity under certain synthesis or deprotection conditions. For instance, the TBDMS group is not entirely stable to the basic conditions used for the removal of nucleobase protecting groups, and premature loss of the TBDMS group at this stage can lead to phosphodiester chain cleavage and 3'- to 2'-phosphate migration atdbio.combiosearchtech.com. The stability of the TBDMS group can be influenced by the specific base protecting groups used and the deprotection conditions atdbio.com. Similarly, while the acetyl group is designed for basic cleavage, its reactivity with nucleophilic agents like methylamine can lead to side reactions such as transamidation at the C4 position of cytidine atdbio.combiosearchtech.com.

Computational and Experimental Analyses of Silylation and Desilylation Mechanisms

The introduction of the TBDMS group at the 2'-hydroxyl position of ribonucleosides is a crucial step in monomer synthesis. Experimentally, the silylation of ribonucleosides with silyl (B83357) halides like TBDMS chloride often yields a mixture of 2'- and 3'-silylated isomers, necessitating careful separation atdbio.comnih.gov. This lack of complete regiospecificity highlights the similar reactivity of the 2'- and 3'-hydroxyl groups in the absence of specific catalytic control nih.gov. Site-selective silylation methods using scaffolding catalysts have been explored to improve the regioselectivity, favoring either the 2'- or 3'-hydroxyl depending on the catalyst enantiomer nih.gov.

The removal of the 2'-O-TBDMS group, known as desilylation, is typically achieved using fluoride ion sources such as tetra-n-butylammonium fluoride (TBAF) or triethylamine (B128534) trihydrogen fluoride (TEA•3HF) atdbio.comoup.comglenresearch.comglenresearch.com. The mechanism involves the nucleophilic attack of fluoride on the silicon atom, leading to the cleavage of the silicon-oxygen bond and release of the free hydroxyl group. This reaction is sensitive to the presence of water, which can reduce its efficiency oup.com. Mild acid-catalyzed desilylation of the 2'-O-TBDMS group has also been investigated, with studies on dinucleotides suggesting that neighboring group participation of the internucleotidic phosphate (B84403) residue can influence the cleavage rate under acidic conditions acs.org.

Computational studies can provide insights into the transition states and energy barriers involved in both silylation and desilylation reactions, helping to understand the factors that influence regioselectivity and reaction rates wikipedia.orgbohrium.com. While general silylation mechanisms like the Silyl-Hilbert-Johnson reaction for nucleoside synthesis are understood wikipedia.org, detailed computational analyses specifically on the silylation of cytidine with TBDMS and the subsequent desilylation of 2'-O-TBDMS-protected cytidine derivatives would provide a deeper mechanistic understanding.

Investigation of Side Reactions During Oligonucleotide Assembly and Deprotection

The synthesis of RNA using 2'-TBDMS-Ac-rC and other protected monomers can be accompanied by various side reactions that reduce yield and purity. During the oligonucleotide assembly on solid support, incomplete capping of unreacted 5'-hydroxyl groups can lead to the formation of deletion sequences biomers.net. While capping with acetic anhydride (B1165640) is standard in DNA synthesis, in RNA synthesis using TBDMS chemistry, tert-butylphenoxyacetic anhydride is sometimes used to prevent acyl exchange at the protected amino groups of the bases atdbio.com.

Side reactions during the deprotection phase are particularly relevant to this compound. As mentioned earlier, the basic conditions used to remove nucleobase protecting groups can cause premature loss of the 2'-O-TBDMS group, leading to chain cleavage and undesirable 3'- to 2'-phosphate migration atdbio.combiosearchtech.com. This migration results in unnatural phosphodiester linkages and is a significant problem, especially in the synthesis of longer RNA sequences atdbio.com.

Another notable side reaction involves the N4-acetyl group of cytidine during deprotection with methylamine-containing solutions like AMA. Methylamine can react with the C4 position of cytidine, leading to transamidation and the formation of N4-methylcytidine impurities atdbio.combiosearchtech.com. The use of the acetyl protecting group on cytosine is intended to mitigate side reactions like transamidation compared to other protecting groups atdbio.com. However, the potential for this side reaction still exists depending on the specific deprotection conditions biosearchtech.com.

The formation of 2'-5' phosphodiester linkages is another potential impurity source. This can occur if the TBDMS group migrates from the 2' to the 3' position during monomer synthesis or storage, allowing phosphitylation at the 2' position and subsequent incorporation of a monomer with an unnatural linkage into the growing chain thermofisher.com. Manufacturing processes aim to minimize this 2' phosphoramidite (B1245037) impurity thermofisher.com. Additionally, acrylonitrile (B1666552), a byproduct of the cleavage of the cyanoethyl phosphate protecting group, can form adducts with nucleobases, including cytidine, under basic deprotection conditions atdbio.commdpi.com.

Kinetic Modeling of RNA Synthesis Steps and Optimization

Kinetic modeling of chemical reactions provides a quantitative understanding of reaction rates and can be used to optimize reaction conditions for maximum yield and purity. In the context of solid-phase RNA synthesis using this compound and other phosphoramidites, kinetic studies focus on the rates of coupling, capping, oxidation, and deprotection steps.

Optimizing coupling efficiency is crucial, as incomplete coupling at any step leads to truncated sequences. The bulky nature of the TBDMS group at the 2' position can sterically hinder the reaction between the phosphoramidite and the 5'-hydroxyl group on the solid support, often requiring longer coupling times compared to DNA synthesis honyabio.comatdbio.comumich.edu. The choice of activator also impacts coupling kinetics; for example, using activators like 5-ethylthio-1H-tetrazole (S-ethyltetrazole) or 5-benzylmercapto-1H-tetrazole has been shown to enhance coupling efficiency and reduce coupling times umich.eduresearchgate.net.

Deprotection kinetics are also critical, particularly the balance between efficient removal of protecting groups and minimizing side reactions like chain cleavage or phosphate migration. Studies have aimed to optimize deprotection times and reagents to achieve complete deprotection while preserving the integrity of the RNA chain atdbio.comoup.comglenresearch.comresearchgate.net. For instance, optimized protocols using methylamine and anhydrous triethylamine/hydrogen fluoride in N-methylpyrrolidinone have been reported to reduce deprotection times significantly researchgate.net.

Summary of Key Data and Findings:

| Synthesis Step | Protecting Group/Reagent | Key Findings | References |

| Coupling | 2'-O-TBDMS | Steric hindrance requires longer coupling times compared to DNA synthesis. | honyabio.comatdbio.comumich.edu |

| Activator | Choice of activator (e.g., S-ethyltetrazole) can improve coupling efficiency and reduce time. | umich.eduresearchgate.net | |

| Deprotection | N4-Acetyl | Removed by basic conditions (NH4OH, MeNH2). Labile base protection. | atdbio.comoup.comglenresearch.comatdbio.com |

| 2'-O-TBDMS | Removed by fluoride (TBAF, TEA•3HF). Susceptible to loss under basic conditions. | atdbio.comoup.comglenresearch.comglenresearch.com | |

| Side Reactions | 2'-O-TBDMS Loss | Can lead to chain cleavage and 3'- to 2'-phosphate migration under basic deprotection conditions. | atdbio.combiosearchtech.com |

| N4-Acetyl Transamidation | Can occur with methylamine during deprotection, forming N4-methylcytidine impurities. | atdbio.combiosearchtech.com | |

| 2' Phosphoramidite Impurity | Migration of TBDMS from 2' to 3' can lead to 2'-5' linkages. | thermofisher.com | |

| Acrylonitrile Adducts | Formation with bases during basic deprotection. | atdbio.commdpi.com | |

| Silylation | - | Often yields mixture of 2'- and 3'-isomers; requires separation. Site-selective methods explored. | atdbio.comnih.gov |

| Desilylation | Fluoride | Mechanism involves nucleophilic attack on silicon. Sensitivity to water. | atdbio.comoup.com |

| Acid-catalyzed | Neighboring group participation of phosphate can influence rate. | acs.org |

Q & A

Q. What is the structural significance of the TBDMS and acetyl groups in 2'-TBDMS-Ac-rC for RNA synthesis?

The TBDMS (tert-butyldimethylsilyl) group at the 2'-OH position prevents unwanted side reactions during oligonucleotide synthesis, while the acetyl (Ac) group stabilizes the nucleoside’s exocyclic amine. This dual protection enables precise control over coupling efficiency and strand elongation. Researchers should validate protection efficiency using MALDI-TOF mass spectrometry after each synthesis cycle to confirm successful incorporation .

Q. What storage conditions are optimal for this compound, and how can degradation be detected?

Store the compound at 2–8°C in anhydrous, inert conditions to prevent hydrolysis of the TBDMS group. Degradation manifests as reduced coupling efficiency or unexpected byproducts in HPLC chromatograms. Monitor purity via reverse-phase HPLC with ion-pairing reagents (e.g., triethylamine acetate) and compare retention times against reference standards .

Q. Which analytical methods are recommended for quality control of this compound in synthesis workflows?

Use a combination of:

- HPLC with UV detection (λ = 260 nm) to assess purity (>98% threshold)

- Mass spectrometry (MS) to confirm molecular weight (701.88 g/mol)

- ¹H NMR to verify the presence of characteristic peaks (e.g., tert-butyl protons at δ 0.8–1.2 ppm) Cross-validate results with synthetic batches from independent sources to ensure reproducibility .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in solid-phase synthesis?

Key parameters include:

- Activators : Use 1H-tetrazole or DCI (4,5-dicyanoimidazole) at 0.3 M concentration to enhance phosphoramidite reactivity

- Temperature : Conduct reactions at 25–30°C to balance reaction rate and TBDMS group stability

- Coupling time : Extend to 3–5 minutes for sterically hindered residues Validate efficiency via trityl assay or real-time MS monitoring. Note that over-activation may lead to acetyl group migration .

Q. How should researchers address discrepancies in NMR data for this compound derivatives?

Contradictions often arise from rotational isomerism of the TBDMS group or solvent interactions. Resolve ambiguities by:

- Conducting variable-temperature NMR (-20°C to 60°C) to identify dynamic equilibria

- Comparing experimental shifts with density functional theory (DFT)-calculated values

- Using deuterated solvents (e.g., DMSO-d6) to minimize proton exchange artifacts Document solvent systems and probe temperatures for cross-study validation .

Q. What strategies mitigate side reactions during deprotection of this compound in RNA strands?

The TBDMS group requires fluoride-based reagents (e.g., TBAF or pyridine-HF), which can cleave RNA if improperly handled. To minimize strand scission:

Q. How does the TBDMS group’s steric hindrance influence regioselectivity in phosphorylation reactions?

The bulky TBDMS group directs phosphorylation to the 3'-OH position by shielding the 2'-OH. Quantify regioselectivity using ³¹P NMR or enzymatic assays with alkaline phosphatase. For kinetic studies, compare reaction rates with non-protected cytidine derivatives under identical conditions .

Data Analysis & Methodological Rigor

Q. How can researchers validate the reproducibility of this compound synthesis protocols across laboratories?

Follow guidelines from the ACS Style Guide:

- Document detailed synthesis parameters (reagent purity, humidity levels, reaction times)

- Share raw chromatographic and spectral data via open-access repositories

- Use standardized reference materials (e.g., NIST-traceable nucleosides) for instrument calibration Cross-laboratory validation should include at least three independent replicates .

Q. What statistical approaches are appropriate for analyzing contradictory yield data in this compound synthesis?

Apply multivariate regression to identify confounding variables (e.g., solvent purity, temperature fluctuations). For small datasets, use non-parametric tests like Kruskal-Wallis to compare median yields across conditions. Report confidence intervals (95% CI) and effect sizes to contextualize discrepancies .

Ethical & Reporting Standards

Q. How should researchers report synthetic methodologies involving this compound to meet journal guidelines?

Adhere to the Standards for Reporting Qualitative Research :

- Explicitly state the research gap addressed (e.g., "optimizing TBDMS stability in long RNA strands")

- Detail synthesis steps, including exact molar ratios and purification criteria

- Disclose conflicts of interest (e.g., commercial source of phosphoramidites)

Align with journal-specific requirements for supplementary data (e.g., NMR spectra in .cif format) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.